E. coli Ribulokinase Substrate Discrimination: D-Ribulose vs. D-Xylulose 5-Phosphate Affinity
D-Ribulose 5-phosphate exhibits a 41-fold higher apparent binding affinity for E. coli ribulokinase compared to its stereoisomer D-xylulose 5-phosphate, as quantified by the K(m) values of 0.39 mM versus 16 mM, respectively, while maintaining nearly identical catalytic turnover (k(cat)) across all four 2-ketopentoses [1]. This differential affinity dictates the phosphorylation rate in L-arabinose catabolic pathways and demonstrates that Ru5P is the kinetically preferred ketopentose substrate for this kinase, whereas D-xylulose 5-phosphate is a poor substrate under physiological concentrations.
| Evidence Dimension | Enzyme-substrate binding affinity (K(m)) |
|---|---|
| Target Compound Data | K(m) = 0.39 mM for D-ribulose |
| Comparator Or Baseline | K(m) = 16 mM for D-xylulose; K(m) = 3.4 mM for L-xylulose; K(m) = 0.14 mM for L-ribulose |
| Quantified Difference | D-ribulose K(m) is 41-fold lower (higher affinity) than D-xylulose (0.39 vs. 16 mM) |
| Conditions | E. coli ribulokinase; steady-state kinetics; ATP as co-substrate; K(m) for MgATP = 0.027 mM with D-ribulose |
Why This Matters
This quantitative difference directly informs enzyme assay design: D-ribulose 5-phosphate must be used as the authentic substrate for accurate kinetic characterization of ribulokinase, as substituting D-xylulose 5-phosphate would yield a K(m) inflated by over 40-fold and misrepresent enzyme affinity.
- [1] Lee LV, Poyner RR, Vu MV, Cleland WW. (2001). Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase. Archives of Biochemistry and Biophysics, 396(2):219-224. DOI: 10.1006/abbi.2001.2613. PMID: 11747300. View Source
